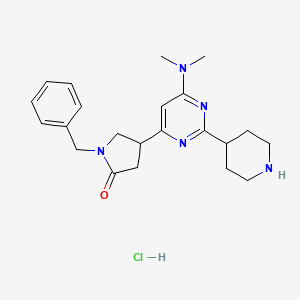
5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride is a useful research compound. Its molecular formula is C11H19ClN4O2 and its molecular weight is 274.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Allosteric Modulation of the Cannabinoid CB1 Receptor
The compound has been investigated for its potential as an allosteric modulator of the cannabinoid CB1 receptor. Research has shown that similar compounds can significantly increase the binding of CB1 receptor agonists, suggesting a positive cooperative allosteric effect. This could imply potential applications in modulating cannabinoid receptor functions (Price et al., 2005).
Microwave-Assisted Direct Amidation
The compound's structural relatives have been utilized in microwave-assisted amidation processes. This technique offers a pathway for efficiently producing carboxamides, which are crucial in various chemical syntheses (Milosevic et al., 2015).
Antimicrobial Activity
Compounds structurally similar to 5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid have been synthesized and evaluated for their antimicrobial activity. These compounds show variable and modest activity against different strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Patel et al., 2011).
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-5-piperidin-3-yl-1H-pyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2.ClH/c16-5-4-13-11(17)10-6-9(14-15-10)8-2-1-3-12-7-8;/h6,8,12,16H,1-5,7H2,(H,13,17)(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTHJMRVHBKPBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=NN2)C(=O)NCCO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

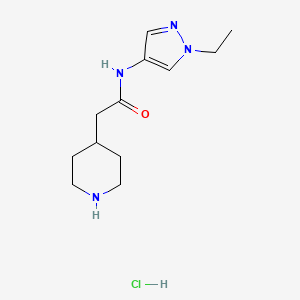
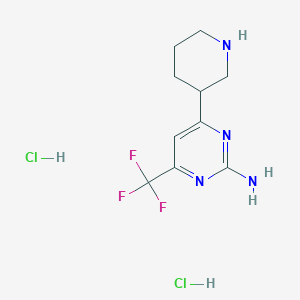
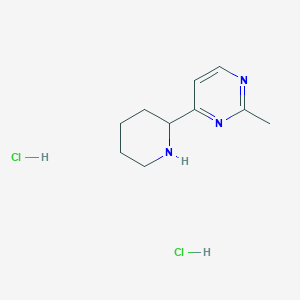
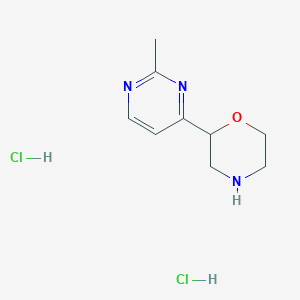
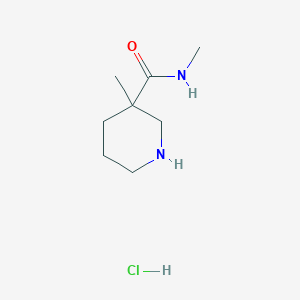
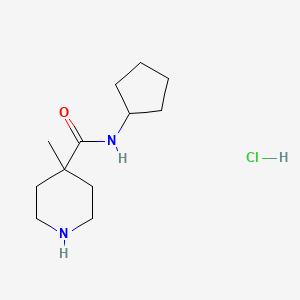
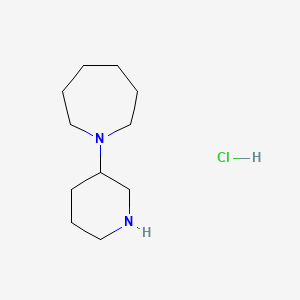
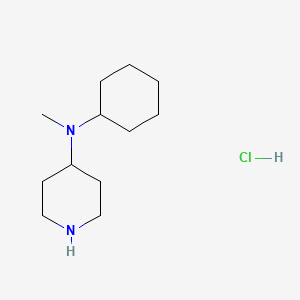
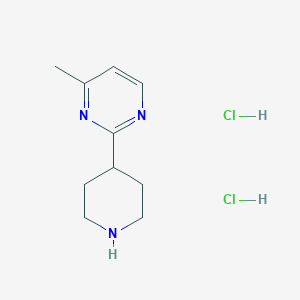
![1-Methyl-[2,4']bipiperidinyl dihydrochloride](/img/structure/B1402515.png)
![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic aciddimethylamide dihydrochloride](/img/structure/B1402518.png)
![1-Pyridin-2-ylmethyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1402519.png)
![2-(4-Amino-pyrazol-1-yl)-N-[2-(2-fluoro-phenyl)-ethyl]-acetamidehydrochloride](/img/structure/B1402520.png)
